2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused tricyclic system containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of a catalyst . Another approach includes the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions using p-toluenesulfonic acid in [bmim]Br media . Industrial production methods may involve solvent-free reactions or microwave-irradiated conditions to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups .
Scientific Research Applications
2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has shown potential as an antimicrobial and antioxidant agent . In medicine, it is being investigated for its cytotoxic properties and potential use in cancer therapy . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in cellular processes . For example, it may inhibit dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR), leading to the disruption of cell proliferation and survival pathways . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as pyrido[2,3-d:6,5-d’]dipyrimidines and pyrimidine-2-carbaldehyde . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13(2)10-8(7-15)11(16)14-6-4-3-5-9(14)12-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYDMFVCUFKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N2C=CC=CC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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